molecular formula C10H8FN B024327 6-Fluoro-2-methylquinoline CAS No. 1128-61-6

6-Fluoro-2-methylquinoline

Cat. No.: B024327
CAS No.: 1128-61-6
M. Wt: 161.18 g/mol
InChI Key: GPIARMSVZOEZCV-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Plasmodial Activity : Hochegger et al. (2019) synthesized derivatives of 6-fluoroquinoline that showed high antiplasmodial activity against Plasmodium, suggesting potential in malaria treatment (Hochegger et al., 2019).

  • Antibacterial Agent Synthesis : Yang et al. (2014) developed a method for asymmetric hydrogenation of quinolines in water, which helps in synthesizing 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate for the antibacterial agent flumequine (Yang et al., 2014).

  • Fluorophores and Antioxidants : Aleksanyan and Hambardzumyan (2013) synthesized 2-(2-carboxyphenylamino)-4-methylquinolines, showing potential as efficient fluorophores and antioxidants for biological systems (Aleksanyan & Hambardzumyan, 2013).

  • Anti-Mutagenic Modification : Kato et al. (2000) found that fluorine-substitution in 4-methylquinoline derivatives can reduce their mutagenicity, offering a method for anti-mutagenic modification of mutagens (Kato et al., 2000).

  • Antitumor Agents : Chang et al. (2009) designed new quinolone analogues with potent antitumor activity against various cancer cell lines, acting as antitubulin agents (Chang et al., 2009).

  • Enantiomer Separation and Purification : Kmecz et al. (2001) used supercritical fluid extraction for separating 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline enantiomers, facilitating optical resolution and purification (Kmecz et al., 2001).

  • Synthesis of Antibacterial Agents : Bálint et al. (1999) synthesized flumequine, an antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Bálint et al., 1999).

Safety and Hazards

6-Fluoro-2-methylquinoline is classified as a skin irritant and serious eye irritant. It is recommended to avoid contact with skin and eyes, and to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, it is advised to seek medical attention .

Future Directions

The future directions of 6-Fluoro-2-methylquinoline research could involve further exploration of its antibacterial properties, given that its hydrogenation product is a key intermediate of an antibacterial agent . Additionally, its potential anticancer properties could be investigated further, considering its suggested mechanism of action .

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-2-methylquinoline is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.

Mode of Action

This compound acts as a potent inhibitor of DHODH . By binding to this enzyme, it prevents the normal synthesis of pyrimidines, thereby disrupting DNA and RNA production in cells.

Biochemical Pathways

The inhibition of DHODH by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the production of new DNA and RNA molecules. By inhibiting DHODH, this compound causes a depletion of critical precursors for RNA and DNA synthesis .

Result of Action

The result of this compound’s action is the disruption of DNA and RNA synthesis in cells due to the inhibition of DHODH . This can lead to cell death, making this compound a potential anticancer agent .

Properties

IUPAC Name

6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIARMSVZOEZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150180
Record name 6-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-61-6
Record name 6-Fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-FLUORO-2-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SLA2SME8U
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 6-fluoro-2-methylquinoline undergo hydrodefluorination, and what catalyst can facilitate this reaction?

A1: Yes, this compound can be hydrodefluorinated using a specific ruthenium-based catalyst. The research paper highlights the successful hydrodefluorination of this compound using a ruthenium N-heterocyclic carbene (NHC) complex, specifically Cp*(IPr)RuH3, in the presence of isopropyl alcohol as the reducing agent []. This reaction effectively replaces the fluorine atom with a hydrogen atom.

Q2: What is the significance of the catalyst structure in the hydrodefluorination of this compound?

A2: The structure of the Cp*(IPr)RuH3 catalyst is crucial for its activity in this reaction. The researchers propose a mechanism involving the elimination of the NHC ligand, allowing for the coordination of both the this compound substrate and the isopropyl alcohol to the ruthenium center []. This coordination is believed to facilitate the subsequent steps leading to hydrodefluorination.

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